

# Literature review on the uses of 2,2,5,5-Tetramethylpiperazine dihydrochloride

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## Compound of Interest

Compound Name: 2,2,5,5-Tetramethylpiperazine  
dihydrochloride

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An In-depth Technical Guide to the Tetramethyl-Substituted Piperidine and Piperazine Scaffolds: A Focused Review on 2,2,6,6-Tetramethylpiperidine and its Implications for Novel Derivatives

## Introduction

The piperidine and piperazine heterocycles are cornerstones of modern medicinal and process chemistry. Their saturated, six-membered ring structures offer a versatile three-dimensional scaffold that is present in a vast array of natural products and synthetic pharmaceuticals.<sup>[1][2]</sup> While the user's query focuses on the specific, yet sparsely documented, **2,2,5,5-Tetramethylpiperazine dihydrochloride**, a comprehensive review of available scientific literature reveals a significant lack of published data regarding its synthesis, properties, or applications.

In the spirit of providing a valuable and scientifically grounded technical guide for researchers, this document will instead focus on the extensively studied and structurally related compound, 2,2,6,6-Tetramethylpiperidine (TMP). By examining the synthesis, reactivity, and applications of this archetypal sterically hindered amine, we can establish a foundational understanding that informs potential research into less-common isomers like 2,2,5,5-tetramethylpiperazine. This guide will also explore the broader significance of the piperazine core, a privileged scaffold in drug discovery, to provide a complete context for professionals in the field.

As a senior application scientist, the goal is not merely to present data, but to explain the causality behind experimental choices, providing a robust framework for practical application and future research endeavors.

## Part 1: The Archetype of Steric Hindrance: 2,2,6,6-Tetramethylpiperidine (TMP)

2,2,6,6-Tetramethylpiperidine (TMP) is a colorless liquid organic base whose utility stems directly from its unique structure.<sup>[3]</sup> The four methyl groups flanking the nitrogen atom create significant steric bulk, which is the defining feature governing its chemical behavior.

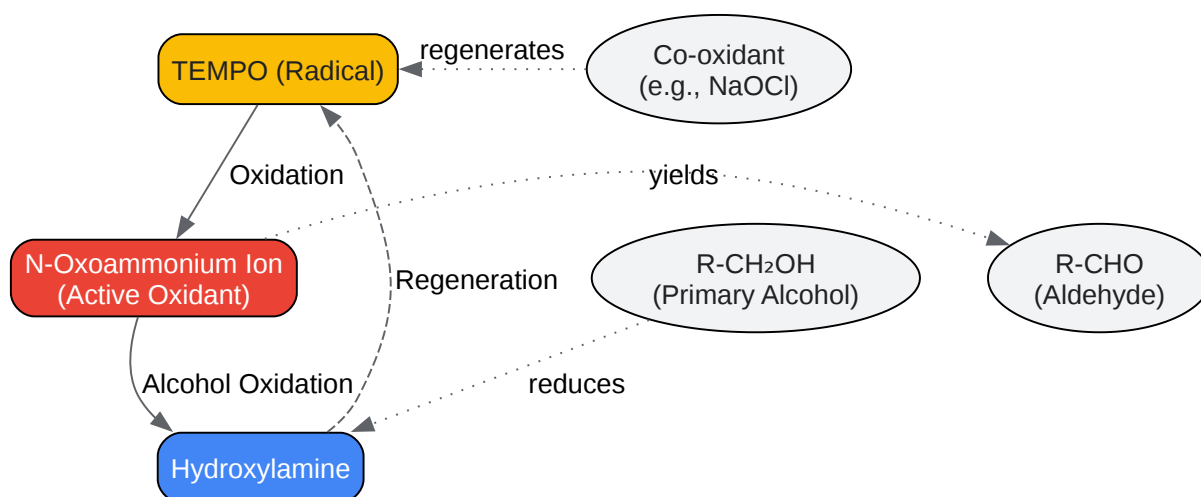
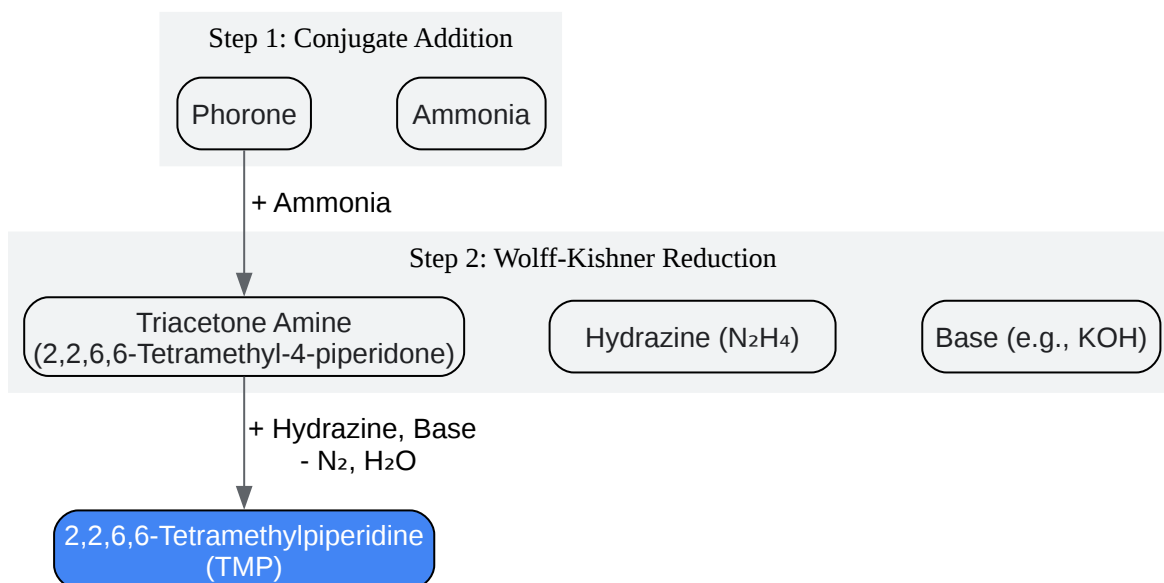
### Physicochemical Properties

The properties of TMP are well-characterized and essential for understanding its role in synthesis. The steric hindrance dramatically reduces the nitrogen's nucleophilicity while only moderately affecting its basicity.<sup>[3][4]</sup>

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>19</sub> N	<sup>[5]</sup>
Molar Mass	141.254 g/mol	<sup>[5]</sup>
Appearance	Colorless to light yellow liquid	<sup>[4]</sup>
Boiling Point	152 °C (306 °F; 425 K)	<sup>[3][5]</sup>
Melting Point	-59 °C (-74 °F; 214 K)	<sup>[3]</sup>
Density	0.83 g/mL at 20 °C	<sup>[4]</sup>
pKa of Conjugate Acid	11.07 (in water at 25 °C)	<sup>[4][5]</sup>
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol, ether.	<sup>[3]</sup>

## Synthesis of 2,2,6,6-Tetramethylpiperidine

Multiple synthetic routes to TMP have been reported. A classical and effective method begins with the conjugate addition of ammonia to phorone (diisopropylidene acetone), which forms triacetone amine. This intermediate is then subjected to a Wolff-Kishner reduction to yield the final TMP product.[5]



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